Tautomeric Equilibrium Shift vs. 2-Mercaptopyrimidine
Matrix isolation IR spectroscopy reveals that 4(3H)-pyrimidinethione (the tautomeric system of 4-Pyrimidinethiol) has a thiol-to-thione concentration ratio of approximately 5:1 in inert argon and nitrogen matrices at low temperatures [1]. This provides a specific snapshot of its tautomeric preference. In contrast, a quantum mechanical and Monte Carlo study of 2-mercaptopyrimidine determined that the thiol form is more stable than the thione form by ca. 8 kcal/mol in the gas phase [2]. While these are different measurement conditions, the data indicates a significantly different ground-state energy landscape for the two isomers: the 4-isomer's preference for the thione form in polar solutions is a distinct, quantifiable property not mirrored by the 2-isomer's strong thiol preference, critically affecting their respective reactivities.
| Evidence Dimension | Tautomer Ratio / Relative Stability |
|---|---|
| Target Compound Data | Thiol form is dominant with a thiol:thione ratio of ~5:1, isolated in inert gas matrices (Ar, N2) at low temperatures. |
| Comparator Or Baseline | 2-Mercaptopyrimidine: Thiol form is more stable than thione by ca. 8 kcal/mol in the gas phase. |
| Quantified Difference | The 4-isomer shows a moderate preference for thiol in inert conditions, while the 2-isomer shows a very strong energetic preference for thiol (8 kcal/mol). |
| Conditions | Matrix isolation IR spectroscopy (4-isomer) vs. quantum mechanical calculations (2-isomer). |
Why This Matters
This difference in tautomeric stability directly influences the compound's preferred reactive form in chemical syntheses, biological interactions, and surface chemistry, making one isomer more suitable than the other for specific applications.
- [1] Nowak, M. J., Lapinski, L., Fulara, J., Leś, A., & Adamowicz, L. (1992). Theoretical and Infrared Matrix Isolation Study of 4(3H)-Pyrimidinethione and 3(2H)-Pyridazinethione. Tautomerism and Phototautomerism. The Journal of Physical Chemistry, 96(4), 1562-1569. https://pubs.acs.org/doi/10.1021/j100183a020 View Source
- [2] Lima, M. C., et al. (2006). Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. The Journal of Physical Chemistry A, 110(18), 5934-5942. https://pubmed.ncbi.nlm.nih.gov/16686407/ View Source
